molecular formula C10H12N2O2S B7591839 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one

4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one

Cat. No. B7591839
M. Wt: 224.28 g/mol
InChI Key: HDDNLUOWWQMJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one, also known as DMTS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTS is a thiazolone derivative that has been synthesized and studied for its unique properties and mechanisms of action. In

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have shown that 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one can reduce inflammation and oxidative stress, as well as inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has also been shown to have good stability and solubility in various solvents. However, one limitation of using 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one is its relatively low potency compared to other compounds, which may require higher concentrations for effective results.

Future Directions

There are several potential future directions for 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one research. One area of interest is the development of 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one-based anticancer drugs, which could be used in combination with other therapies to improve treatment outcomes. Another area of interest is the investigation of 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one as a potential plant growth regulator, which could have implications for agriculture and food production. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one and its potential applications in various fields.

Synthesis Methods

4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-dimethylthiazole with 3-methyl-5-aminooxazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one.

Scientific Research Applications

4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural science. In medicinal chemistry, 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In materials science, 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been explored for its ability to act as a corrosion inhibitor for metal surfaces. In agricultural science, 4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

4,5-dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-6-4-9(14-11-6)5-12-7(2)8(3)15-10(12)13/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNLUOWWQMJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C(=C(SC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one

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